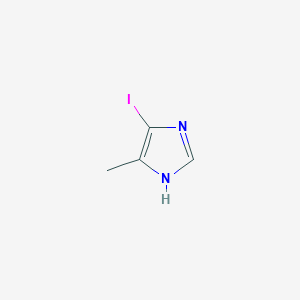

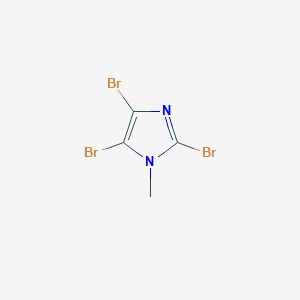

2,4,5-Tribromo-1-methyl-1H-imidazole

Vue d'ensemble

Description

2,4,5-Tribromo-1-methyl-1H-imidazole is a polybrominated derivative of imidazole, a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. The imidazole core is significant in various biologically active substances, metal-carbene catalysts, ionic liquids (ILs), and magnetic ILs. The tribromo derivative, in particular, serves as a useful building block in the synthesis of densely halogenated ILs .

Synthesis Analysis

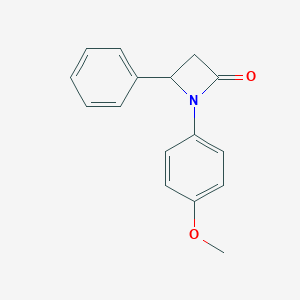

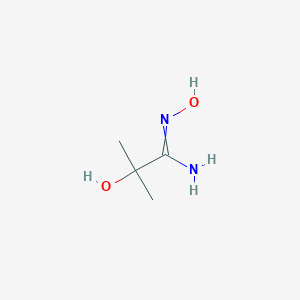

The synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole involves the reaction of 1-methyl-1H-imidazole with bromine in glacial acetic acid, followed by precipitation in ice water and recrystallization from aqueous ethanol. The process yields a 52% yield of the tribromo compound . Other related imidazole syntheses include the microwave-assisted synthesis of triaryl-imidazoles from keto-oximes , and the synthesis of imidazo[1,5-a]pyridines from 1,1-dibromo-1-alkenes .

Molecular Structure Analysis

The crystal structure of 2,4,5-Tribromo-1-methyl-1H-imidazole has been determined by X-ray crystallography. The compound crystallizes in the triclinic space group P1, with two symmetry-independent molecules in the asymmetric unit. The orientation of the molecules allows for short hydrogen-bonding contacts between bromine atoms and methyl groups of neighboring units .

Chemical Reactions Analysis

While the specific chemical reactions of 2,4,5-Tribromo-1-methyl-1H-imidazole are not detailed in the provided papers, related imidazole compounds undergo various reactions. For instance, imidazoles can participate in intramolecular inverse-electron-demand Diels-Alder reactions with 1,2,4-triazines , and can be linked to 1,2,3-triazoles through multicomponent condensation and Huisgen 1,3-dipolar cycloaddition .

Physical and Chemical Properties Analysis

The physical properties of 2,4,5-Tribromo-1-methyl-1H-imidazole include a melting point of 93°C and a colorless crystalline appearance. The chemical properties are influenced by the presence of three bromine atoms, which make the compound a suitable precursor for further chemical modifications and applications in dense halogenated ionic liquids . Other imidazole derivatives exhibit a range of properties, such as the ability to form tautomeric mixtures and serve as ligands in coordination chemistry .

Applications De Recherche Scientifique

Crystallography

- The compound “2,4,5-Tribromo-1-methyl-1H-imidazole” has been studied in the field of crystallography . The crystal structure of this compound was published in the journal Zeitschrift für Kristallographie - New Crystal Structures .

Therapeutic Potential

- Imidazole compounds, which include “2,4,5-Tribromo-1-methyl-1H-imidazole”, have been studied for their therapeutic potential . These compounds have shown a broad range of chemical and biological properties, making them important in the development of new drugs .

- The derivatives of 1,3-diazole, a type of imidazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical/Physiological Actions

- “2,4,5-Tribromoimidazole” has been studied for its biochemical and physiological actions . It has been found to induce poisoning typical of uncouplers of oxidative phosphorylation in rats .

Synthesis of New Drugs

- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Regiocontrolled Synthesis of Substituted Imidazoles

- Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

- This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Condensation with Sugar Precursors

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4,5-tribromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMDVXMJRMNDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347995 | |

| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Tribromo-1-methyl-1H-imidazole | |

CAS RN |

1003-91-4 | |

| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

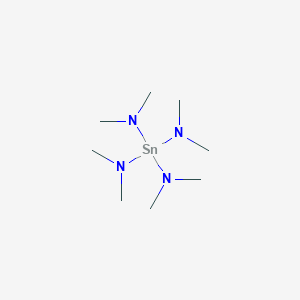

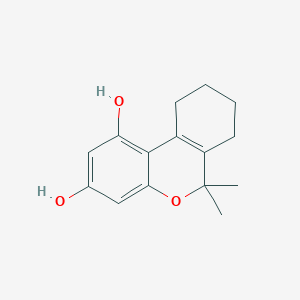

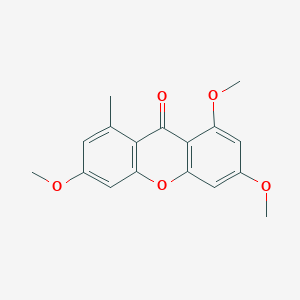

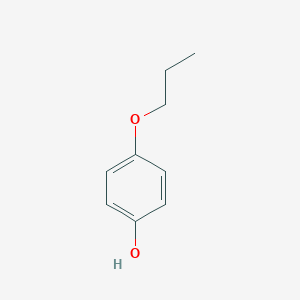

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.